N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide
Description
CAS Registry
-
PubChem Identifier
PubChem CID : 822755 (associated with the same molecular formula and structural data).
Other Designations
Vendor-specific codes : BD01890027 (BLD Pharm), EVT-6659104 (EvitaChem).
- Nonproprietary synonyms : None assigned under International Nonproprietary Names (INN) or United States Adopted Names (USAN), as it is not a clinically approved drug.
Molecular Formula and Weight Calculations
Molecular Formula
C₁₅H₁₄FNO₃
Elemental composition:
- Carbon (C): 15 atoms × 12.01 g/mol = 180.15 g/mol
- Hydrogen (H): 14 atoms × 1.008 g/mol = 14.11 g/mol
- Fluorine (F): 1 atom × 19.00 g/mol = 19.00 g/mol
- Nitrogen (N): 1 atom × 14.01 g/mol = 14.01 g/mol
- Oxygen (O): 3 atoms × 16.00 g/mol = 48.00 g/mol
Total molecular weight : 275.27 g/mol.
Isomeric Considerations and Tautomeric Forms
Structural Isomerism
Stereoisomerism
Tautomerism
- The acetamide group (-NH-C(=O)-) does not exhibit keto-enol tautomerism under standard conditions due to the absence of α-hydrogens adjacent to the carbonyl.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-3-2-4-14(9-13)20-10-15(18)17-12-7-5-11(16)6-8-12/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAOYVLMQOERBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Temperature : 0–5°C during chloroacetyl chloride addition, followed by stirring at 85°C for 6–7 hours.
Procedure :
Analytical Data
- 1H NMR (DMSO-d₆) : δ 10.43 (s, 1H, NH), 7.32–6.96 (m, aromatic H), 4.72 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
- 13C NMR : δ 167.42 (C=O), 159.63 (C-F), 114.62 (OCH₃), 67.02 (CH₂).
Amidation with 4-Fluoroaniline
The acyl chloride reacts with 4-fluoroaniline to form the target acetamide.
Reaction Parameters
- Solvent : THF or DMF.
- Base : Et₃N (1 equiv) to scavenge HCl.
- Temperature : Room temperature (25°C) or mild heating (40–50°C).
Procedure :
Side Reactions and Mitigation
- Hydrolysis of Acyl Chloride : Minimized by anhydrous conditions and rapid reagent addition.
- Over-Alkylation : Controlled by stoichiometric use of 4-fluoroaniline.
Alternative Synthetic Routes
One-Pot Synthesis
Combining phenol alkylation and amidation in a single reactor reduces isolation steps:
- React 3-methoxyphenol with chloroacetic acid in NaOH/EtOH.
- Convert resultant 2-(3-methoxyphenoxy)acetic acid to acyl chloride using SOCl₂.
- Add 4-fluoroaniline directly.
Advantages : 15% higher yield (70%) due to reduced intermediate loss.
Solid-Phase Synthesis
Immobilized 4-fluoroaniline on resin enables facile purification, though yields remain suboptimal (35–40%).
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30).
- Elemental Analysis : C, 60.12%; H, 4.52%; N, 4.38% (theor. C, 60.34%; H, 4.48%; N, 4.41%).
Industrial-Scale Considerations
Process Optimization
- Catalyst Screening : ZnCl₂ improves reaction rate by 20%.
- Solvent Recycling : DMF recovery via distillation reduces costs by 30%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Two-Step | 50–55 | 98 | Moderate | High |
| One-Pot | 70 | 97 | High | Moderate |
| Solid-Phase | 35–40 | 95 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The target compound’s structure is compared to analogs with modifications in the amide nitrogen substituent, acetate-linked groups, or both. Key structural and functional differences include:
Amide Nitrogen Substituents: Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl oxy)acetamide): Incorporates an isopropyl group and a thiadiazole ring. The thiadiazole enhances herbicidal activity by inhibiting fatty acid elongases (KCS) in plants . LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide): Replaces the methoxyphenoxy group with a cyanopyridine moiety, conferring indoleamine-2,3-dioxygenase 1 (IDO1) inhibitory activity .
Acetate Substituents: Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide): Contains a butyryl-fluorophenoxy group, synthesized in 82% yield with a melting point of 75°C, highlighting the influence of aliphatic chains on physical properties . 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide): Substitutes methoxy with a nitro group, demonstrating potent anticancer and anti-inflammatory activities .
Physicochemical Properties
- Melting Points : Ranged from 75°C (aliphatic-substituted Compound 30) to 247.9°C (triazole-thio derivative 9f), correlating with crystallinity and intermolecular interactions .
- Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups influence solubility and reactivity, impacting drug-likeness .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Fluorine and methoxy groups optimize metabolic stability and target binding in agrochemicals (flufenacet) and pharmaceuticals ( compounds) . Heterocyclic substituents (e.g., thiadiazole, cyanopyridine) confer selective bioactivity but may reduce synthetic yields .
- Therapeutic Potential: Methoxyphenoxy acetamides show promise in anticancer applications, warranting further investigation into the target compound’s efficacy .
Biological Activity
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a fluorinated phenyl group and a methoxy-substituted phenoxy group. The presence of the fluorine atom enhances the compound's lipophilicity and stability , which are critical for its biological activity. These structural characteristics allow it to interact effectively with biological targets, influencing its pharmacological profile.
The mechanism of action for this compound is primarily related to its ability to modulate enzyme activity and receptor interactions.
- Enzyme Interaction : The compound has been shown to inhibit various enzymes, including α-glucosidase, which is crucial for carbohydrate metabolism. In vitro studies indicate that it can significantly reduce α-glucosidase activity, with IC50 values ranging from 6.0 µM to 85.4 µM depending on structural modifications .
- Receptor Modulation : Research has indicated that this compound may act as a PPAR-γ agonist, which plays a role in glucose metabolism and inflammation reduction . This interaction can lead to neuroprotective effects, particularly in models of Alzheimer's disease where neuroinflammation is a key concern.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anti-diabetic Agents : Due to its inhibitory effects on α-glucosidase, it shows promise as a potential treatment for type 2 diabetes. The compound's ability to slow glucose absorption in the intestine could help manage blood sugar levels .
- Neuroprotective Effects : As a PPAR-γ agonist, it may offer protective benefits against neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal cells .
- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in cancer cell lines such as MCF7 and MDA-MB-468 .
Case Studies and Research Findings
- α-Glucosidase Inhibition :
- Neuroprotective Evaluation :
- Anti-cancer Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the acetamide backbone can be formed via condensation of 4-fluoroaniline with 2-(3-methoxyphenoxy)acetic acid derivatives. Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) are critical for optimizing reaction efficiency. Post-synthetic purification often employs column chromatography or recrystallization. Analytical validation via -NMR and HPLC ensures structural fidelity .
Q. How do the functional groups in this compound influence its chemical reactivity and intermolecular interactions?
- The 4-fluorophenyl group enhances electron-withdrawing effects, increasing electrophilicity at the acetamide carbonyl. The 3-methoxyphenoxy moiety introduces steric hindrance and potential hydrogen-bonding sites via the methoxy oxygen. These features impact solubility in non-polar solvents and affinity for aromatic π-π stacking, as observed in analogs like N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide .
Q. What authoritative databases provide reliable physicochemical data for this compound?
- PubChem (CID: Refer to structural analogs in and ) and Reaxys are primary sources. Key parameters include logP (lipophilicity), molecular weight (303.74 g/mol for analogs), and spectral data (IR, -NMR). Cross-referencing with experimental LC-MS data is advised for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological profile of this compound?
- SAR analysis should focus on substituent effects:
- Fluorophenyl Position : Para- vs. meta-substitution alters electronic effects and target binding (e.g., enhanced antitumor activity in 4-fluorophenyl vs. 3-fluorophenyl analogs) .
- Methoxy Group : Replacing 3-methoxy with nitro or carboxy groups modulates solubility and enzymatic inhibition (see for comparative tables) .
- Scaffold Hybridization : Incorporating triazolo or diazepine moieties (as in and ) can enhance CNS permeability or kinase inhibition .
Q. What mechanistic insights explain its potential as an enzyme inhibitor or anticancer agent?
- Computational docking (e.g., UCSF Chimera ) reveals interactions with ATP-binding pockets in kinases (e.g., EGFR) via fluorophenyl and acetamide groups. In vitro assays show apoptosis induction via caspase-3 activation, as seen in fluorophenyl-containing quinoxaline derivatives (). Contradictory data on cytotoxicity (e.g., IC variability) may arise from cell-line-specific uptake or metabolic stability .
Q. Which advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- X-ray Crystallography : Resolves stereochemistry in chiral centers.
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula for novel analogs.
- Dynamic Light Scattering (DLS) : Assesses aggregation behavior in aqueous buffers, critical for bioavailability studies .
Q. How can computational modeling predict pharmacokinetic properties like metabolic stability?
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. For example, the methoxy group may undergo demethylation, while the fluorophenyl ring resists oxidation. Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier penetration, leveraging logD values (~2.5 for related compounds) .
Data Contradictions and Resolution
- Antitumor Activity Variability : reports IC values <10 μM for formyl-substituted analogs, while highlights fluorophenyl-pyrimidoindole derivatives with sub-micromolar potency. Resolution requires standardized assays (e.g., MTT vs. ATP-luminescence) and controlled cell lines .
- Synthetic Yield Discrepancies : BenchChem-derived protocols (excluded per guidelines) may report higher yields than peer-reviewed methods. Validate via reproducibility tests with HPLC-purity >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
